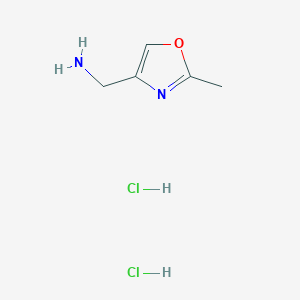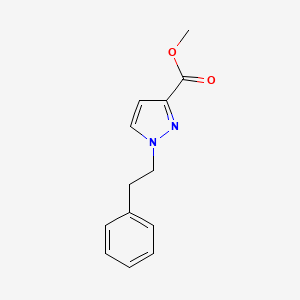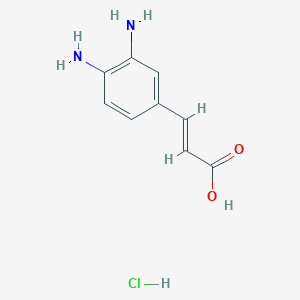
(2-methyl-1,3-oxazol-4-yl)methanamine dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-methyl-1,3-oxazol-4-yl)methanamine dihydrochloride (2MOMCl) is a colorless, crystalline organic compound. It is a derivative of oxazole, a five-membered heterocyclic aromatic organic compound. 2MOMCl is used in a variety of scientific research applications, including as a reagent for organic synthesis, as a catalyst in organic reactions, and as a ligand in coordination chemistry.
Applications De Recherche Scientifique
(2-methyl-1,3-oxazol-4-yl)methanamine dihydrochloride is widely used in scientific research applications, including as a reagent for organic synthesis, as a catalyst in organic reactions, and as a ligand in coordination chemistry. It is also used as a building block for the synthesis of other organic compounds, such as 2-methyl-1,3-oxazol-4-ylmethanamine dihydrochloride, which is used in the synthesis of pharmaceuticals.
Mécanisme D'action
(2-methyl-1,3-oxazol-4-yl)methanamine dihydrochloride acts as a catalyst in organic reactions, promoting the formation of covalent bonds between two molecules. It does this by forming a coordination complex with a metal ion, such as palladium or platinum. This coordination complex then acts as a Lewis acid, donating electrons to the reactants and promoting the formation of covalent bonds.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. It is a potent inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition can lead to increased levels of acetylcholine in the brain, which can have a number of effects, including increased alertness and improved memory. This compound has also been shown to have antioxidant and anti-inflammatory effects, and to modulate the activity of a number of other enzymes and receptors.
Avantages Et Limitations Des Expériences En Laboratoire
The use of (2-methyl-1,3-oxazol-4-yl)methanamine dihydrochloride in laboratory experiments has a number of advantages. It is a relatively inexpensive reagent, and is relatively easy to synthesize and purify. It is also a very stable compound, and can be stored for long periods of time without significant degradation. However, it is important to note that this compound is a toxic substance, and should be handled with care.
Orientations Futures
There are a number of potential future directions for the use of (2-methyl-1,3-oxazol-4-yl)methanamine dihydrochloride. It could be used as a drug delivery system, as it is able to cross the blood-brain barrier and target specific areas of the brain. It could also be used to study the effects of acetylcholine on the brain, as well as its effects on other enzymes and receptors. Additionally, it could be used to study the effects of other compounds on the brain, as it is able to modulate the activity of a number of enzymes and receptors. Finally, it could be used to synthesize a variety of organic compounds, as it is a versatile building block for organic synthesis.
Méthodes De Synthèse
(2-methyl-1,3-oxazol-4-yl)methanamine dihydrochloride can be synthesized by the reaction of 1,3-dichloro-2-methyl-1,3-oxazol-4-ylmethane with ammonia. This reaction produces 1,3-dichloro-2-methyl-1,3-oxazol-4-ylmethanamine dihydrochloride, which is then recrystallized from aqueous ethanol to obtain pure this compound. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, and requires a catalyst such as palladium or platinum.
Propriétés
IUPAC Name |
(2-methyl-1,3-oxazol-4-yl)methanamine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2O.2ClH/c1-4-7-5(2-6)3-8-4;;/h3H,2,6H2,1H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKPFSLKVIBJNHO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CO1)CN.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]prop-2-enamide](/img/structure/B6600268.png)
![5-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolane-2-yl)phenyl]-1H-tetrazole](/img/structure/B6600273.png)



![[(chlorosulfonyl)imino]diethyl-lambda6-sulfanone](/img/structure/B6600301.png)
methyl-lambda6-sulfanone](/img/structure/B6600304.png)
![3-[2-(pyridin-2-yl)hydrazin-1-ylidene]azepan-2-one](/img/structure/B6600330.png)
![methyl 2-{[(3-nitrophenyl)methyl]sulfanyl}acetate](/img/structure/B6600333.png)

![[(2R)-1-bromopropan-2-yl]benzene](/img/structure/B6600356.png)
![(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-[3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]acetic acid](/img/structure/B6600359.png)
![3-{[(tert-butoxy)carbonyl]amino}-3-(trifluoromethyl)cyclobutane-1-carboxylic acid, Mixture of diastereomers](/img/structure/B6600364.png)
![(1R,5S)-6-[(tert-butoxy)carbonyl]-6-azabicyclo[3.2.1]octane-5-carboxylic acid](/img/structure/B6600372.png)